Pyrrole, 2,5-dipropyl-
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Overview
Description
Pyrrole, 2,5-dipropyl- is a heterocyclic organic compound with a five-membered ring structure containing nitrogen. This compound is a derivative of pyrrole, where the hydrogen atoms at positions 2 and 5 are replaced by propyl groups. Pyrroles are known for their aromaticity and are found in many natural products and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-dipropylpyrrole can be achieved through various methods. One common approach involves the dehydrogenative condensation of secondary alcohols and 1,2-amino alcohols using supported platinum catalysts. This method provides high yields and allows for the recycling of the catalyst .
Industrial Production Methods: Industrial production of 2,5-dipropylpyrrole typically involves large-scale catalytic processes. The use of heterogeneous catalysts, such as carbon-supported platinum, is favored due to their efficiency and reusability .
Chemical Reactions Analysis
Types of Reactions: 2,5-Dipropylpyrrole undergoes various chemical reactions, including:
Oxidation: Pyrroles can be oxidized using reagents like nitric acid or hydrogen peroxide.
Reduction: Reduction reactions often involve hydrogenation using catalysts like palladium on carbon.
Substitution: Substitution reactions can occur at the nitrogen atom or the carbon atoms in the ring.
Common Reagents and Conditions:
Oxidation: Nitric acid, hydrogen peroxide.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Alkyl halides, sulfonyl chlorides, in the presence of bases like triethylamine.
Major Products:
Oxidation: Formation of pyrrole-2,5-dicarboxylic acid.
Reduction: Formation of 2,5-dipropylpyrrolidine.
Substitution: Formation of N-alkyl or N-sulfonyl derivatives.
Scientific Research Applications
2,5-Dipropylpyrrole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in the design of kinase inhibitors.
Industry: Utilized in the production of conducting polymers and materials for electronic devices.
Mechanism of Action
The mechanism of action of 2,5-dipropylpyrrole involves its interaction with various molecular targets. In biological systems, it can act as a ligand for enzymes and receptors, modulating their activity. The compound’s effects are mediated through pathways involving hydrogen bonding and hydrophobic interactions .
Comparison with Similar Compounds
2,5-Dimethylpyrrole: Similar structure but with methyl groups instead of propyl groups.
2,5-Diethylpyrrole: Contains ethyl groups at positions 2 and 5.
2,5-Di(2-thienyl)pyrrole: Contains thiophene rings at positions 2 and 5.
Uniqueness: 2,5-Dipropylpyrrole is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its larger alkyl groups compared to methyl or ethyl derivatives can influence its reactivity and interactions with other molecules, making it a valuable compound for specialized applications .
Properties
CAS No. |
770-43-4 |
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Molecular Formula |
C10H17N |
Molecular Weight |
151.25 g/mol |
IUPAC Name |
2,5-dipropyl-1H-pyrrole |
InChI |
InChI=1S/C10H17N/c1-3-5-9-7-8-10(11-9)6-4-2/h7-8,11H,3-6H2,1-2H3 |
InChI Key |
RYXXWPBMCRQHNB-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC=C(N1)CCC |
Origin of Product |
United States |
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